Palladium(II) oxide

Descripción general

Descripción

Palladium(II) oxide, also known as PdO, is the only well-characterized oxide of palladium . It is a p-type semiconductor with a band gap of 2.2-2.7 eV and is widely used as an efficient catalyst for oxidation reactions of hydrocarbons and for the fabrication of gas sensors .

Synthesis Analysis

Palladium(II) oxide is typically synthesized by heating palladium sponge metal in oxygen at 350 °C . Another method involves the thermal decomposition of palladium(II) nitrate . The size of the nanoparticles can be controlled by adjusting the concentration of the Pd precursor .Molecular Structure Analysis

The structure of PdO is tetragonal (P 42/ mmc) with a = 3.044, c = 5.328 Å. The Pd atoms are square planar as expected for a d8 metal ion and the oxygen atoms are approximately tetrahedral .Chemical Reactions Analysis

Palladium(II) oxide is prepared by treating the metal with oxygen. Above about 900 °C, the oxide reverts to palladium metal and oxygen gas . It is also used as a catalyst for various industrial processes, including the synthesis of fine chemicals and pharmaceutical compounds .Physical And Chemical Properties Analysis

Palladium(II) oxide is a greenish-black powder with a density of 8.3 g/cm3 . It has a notably high melting point of approximately 750 degrees Celsius . It is insoluble in water and acids, but slightly soluble in aqua regia .Aplicaciones Científicas De Investigación

Catalysis

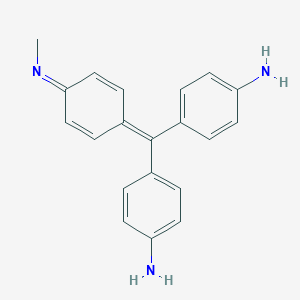

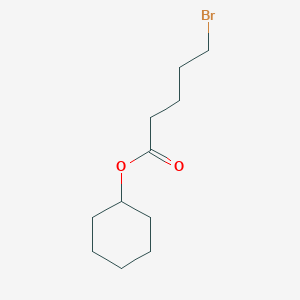

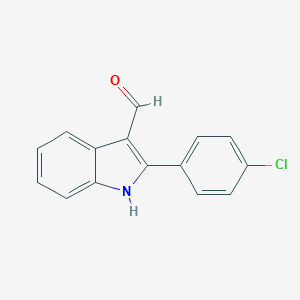

Palladium(II) oxide is a useful catalyst for catalytic hydrogenation in organic synthesis . It has unique properties for C-C bond formation in reactions such as the Suzuki and Heck reactions .

Fuel Cells

Palladium nanoparticles, which can be derived from Palladium(II) oxide, have attracted significant attention for applications in fuel cells . They enhance electrochemical properties and increase stability .

Hydrogen Storage

Palladium(II) oxide is also used in hydrogen storage systems . Its structure is conducive to ion insertion and extraction, the fundamental process in rechargeable batteries .

Gas Sensors

Palladium(II) oxide nanostructures have been employed for oxidizing gas detection . They have demonstrated good values of sensitivity, signal stability, operation speed, and reproducibility of sensor response .

Environmental Remediation

Palladium nanoparticles are catalysts in environmental treatment to abstract organic and heavy-metal pollutants such as Cr (VI) by converting them to Cr (III) . Palladium(II) oxide has also exhibited promise in environmental applications .

Antibacterial Activity

In terms of biological activity, Palladium nanoparticles were found to be active against Staphylococcus aureus and Escherichia coli, where 99.99% of bacteria were destroyed .

Anticancer Activity

PVP-Pd nanoparticles displayed anticancer activity against human breast cancer MCF7 .

Energy Storage Systems

Researchers are studying palladium oxide’s potential in energy storage systems . Its structure is conducive to ion insertion and extraction, the fundamental process in rechargeable batteries .

Mecanismo De Acción

Target of Action

Palladium(II) oxide, also known as palladium monoxide, is an inorganic compound with the formula PdO . It is primarily used as a catalyst in various chemical reactions . The primary targets of Palladium(II) oxide are the reactants in these chemical reactions. For instance, it has been employed for oxidizing gas detection .

Mode of Action

Palladium(II) oxide interacts with its targets through chemical reactions. It is prepared by treating the metal with oxygen. Above about 900 °C, the oxide reverts to palladium metal and oxygen gas . In the context of gas sensing, Palladium(II) oxide nanostructures interact with oxidizing gases, leading to changes that can be detected .

Biochemical Pathways

For instance, in the presence of oxidizing gases, Palladium(II) oxide undergoes changes that can be detected, making it useful in gas sensing applications .

Result of Action

The result of Palladium(II) oxide’s action is largely dependent on the specific application. In gas sensing, for example, the interaction of Palladium(II) oxide with oxidizing gases leads to detectable changes . In other applications, such as catalysis, the compound facilitates chemical reactions, leading to the production of desired products .

Action Environment

The action of Palladium(II) oxide is influenced by various environmental factors. For instance, its reactivity can be affected by temperature . In addition, the compound’s effectiveness as a gas sensor can be influenced by the presence of specific gases in the environment .

Safety and Hazards

Direcciones Futuras

Research is ongoing to broaden the utility of Palladium(II) oxide. Its notable semiconducting properties have gained considerable attention in the electronics and semiconductor industry . It is also being explored for its capacity to serve as a photodegradable catalyst in the breakdown of organic pollutants .

Propiedades

IUPAC Name |

oxopalladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O.Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEQXAKJSGXAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OPd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11113-77-2 (cpd with unspecified MF) | |

| Record name | Palladium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90894899 | |

| Record name | Palladium monoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid; Insoluble in water; [Merck Index] Black odorless powder; Soluble in water; [MSDSonline] | |

| Record name | Palladium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Palladium(II) oxide | |

CAS RN |

1314-08-5 | |

| Record name | Palladium oxide (PdO) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium oxide (PdO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium monoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium monoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of palladium(II) oxide?

A1: Palladium(II) oxide, represented by the chemical formula PdO, has a molecular weight of 122.42 g/mol.

Q2: How is palladium(II) oxide typically characterized structurally?

A2: Various techniques are employed to characterize palladium(II) oxide structurally. These include X-ray diffraction (XRD) to determine its crystal structure, X-ray photoelectron spectroscopy (XPS) to analyze surface chemistry, and transmission electron microscopy (TEM) to visualize particle size and morphology. [, , , , ]

Q3: Can palladium(II) oxide be redispersed? What factors influence this process?

A3: Yes, palladium(II) oxide can undergo redispersion, primarily after complete oxidation. The temperature required for this process is influenced by the particle size of the oxide. This redispersion is thought to be facilitated by the spreading of a two-dimensional surface phase denoted as (PdO)sc. []

Q4: How does the pH of the environment affect palladium(II) oxide?

A4: The pH of the surrounding environment plays a crucial role in modulating the solubility of palladium(II) oxide. For instance, metallic palladium exhibits increased solubility in EDTA solutions with increasing pH levels. This highlights the importance of considering pH conditions when studying the environmental behavior of palladium(II) oxide. []

Q5: Does palladium(II) oxide exist in a non-stoichiometric form?

A5: Yes, research indicates the existence of a palladium suboxide (PdOx, where x is approximately 0.21-0.27). This suboxide coexists with palladium(II) oxide and exhibits a cubic structure. Notably, the ratio of these two phases can shift depending on the pressure, influencing the overall behavior of the system. []

Q6: What are the main applications of palladium(II) oxide?

A6: Palladium(II) oxide finds significant applications in various fields. It is widely employed as a catalyst in organic synthesis, particularly in Heck reactions, cross-coupling reactions, and oxidation reactions. Additionally, its semiconducting properties make it suitable for gas sensing applications, particularly for detecting oxidizing gases like ozone and nitrogen dioxide. [, , , ]

Q7: Can you explain the catalytic mechanism of palladium(II) oxide in Heck reactions?

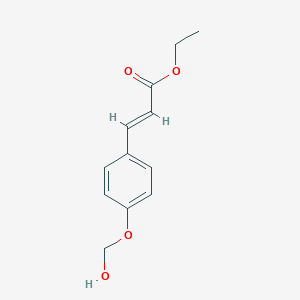

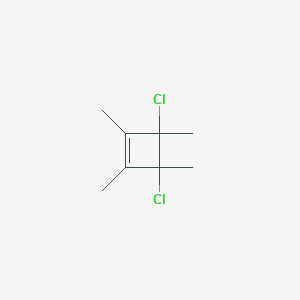

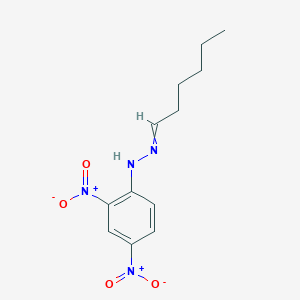

A7: In Heck reactions, palladium(II) oxide acts as a heterogeneous catalyst. The mechanism typically involves oxidative addition of an aryl halide to the palladium(II) center, followed by coordination and insertion of an alkene. Subsequent β-hydride elimination and reductive elimination regenerate the palladium(II) catalyst and yield the desired coupled product. []

Q8: How does the synthesis method influence the properties of palladium(II) oxide nanoparticles?

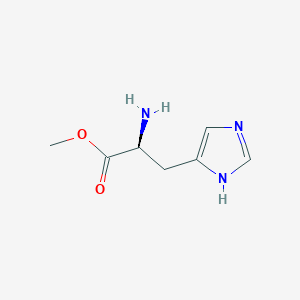

A8: The synthesis method significantly impacts the properties of palladium(II) oxide nanoparticles. For instance, using quercetin as a capping agent in a hydrothermal method yields nanoparticles suitable for catalyzing the synthesis of propargylamines via A3-coupling reactions. []

Q9: Are there any studies exploring the environmental impact of palladium(II) oxide?

A9: While limited information is available on the specific environmental impact of palladium(II) oxide, its use in catalytic converters raises concerns about its release into the environment. Studies are being conducted to understand the transformation and solubility of palladium(II) oxide in the presence of naturally occurring complexing agents, ultimately aiding in assessing its environmental fate and potential risks. []

Q10: Has computational chemistry been used to study palladium(II) oxide?

A10: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been used to investigate the properties of palladium(II) oxide. These calculations provide valuable insights into the electronic structure, bonding characteristics, and reactivity of the compound, ultimately aiding in the rational design of novel materials and catalysts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.